molecular formula C12H14O3 B13066216 3-(4-Methoxyphenyl)pent-2-enoicacid

3-(4-Methoxyphenyl)pent-2-enoicacid

Cat. No.: B13066216
M. Wt: 206.24 g/mol
InChI Key: PNGLWXCBVRIOPB-HJWRWDBZSA-N
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Description

3-(4-Methoxyphenyl)pent-2-enoic acid is an α,β-unsaturated carboxylic acid featuring a pent-2-enoic acid backbone substituted with a 4-methoxyphenyl group at the β-position. The compound’s structure combines a conjugated double bond system with an electron-donating methoxy group, influencing its electronic properties, reactivity, and intermolecular interactions.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

(Z)-3-(4-methoxyphenyl)pent-2-enoic acid

InChI

InChI=1S/C12H14O3/c1-3-9(8-12(13)14)10-4-6-11(15-2)7-5-10/h4-8H,3H2,1-2H3,(H,13,14)/b9-8-

InChI Key

PNGLWXCBVRIOPB-HJWRWDBZSA-N

Isomeric SMILES

CC/C(=C/C(=O)O)/C1=CC=C(C=C1)OC

Canonical SMILES

CCC(=CC(=O)O)C1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)pent-2-enoic acid can be achieved through various methods. One common approach involves the condensation of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . Another method involves the use of Cu(I)CN and tert-butylhypohalite, which provides a better yield and is carried out at ambient temperature .

Industrial Production Methods

Industrial production of 3-(4-methoxyphenyl)pent-2-enoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)pent-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-methoxyphenyl)pent-2-enoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)pent-2-enoic acid involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. The compound’s methoxy group plays a crucial role in its antioxidant activity, helping to neutralize free radicals and protect cells from oxidative damage .

Comparison with Similar Compounds

Structural and Electronic Features

The following table compares key structural attributes and substituent effects of 3-(4-methoxyphenyl)pent-2-enoic acid with analogous compounds:

Compound Name Substituents Backbone Chain Key Structural Features
3-(4-Methoxyphenyl)pent-2-enoic acid 4-Methoxyphenyl at β-position Pent-2-enoic Conjugated double bond; electron-donating methoxy group enhances resonance stabilization .
(E)-3-Methyl-5-phenylpent-2-enoic acid Methyl at β, phenyl at γ Pent-2-enoic Steric effects from methyl; phenyl adds aromaticity but lacks electron-donating groups .
5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid (Z-isomer) 4-Chlorophenyl at δ, phenyl at β Pent-2-enoic Electron-withdrawing chlorine increases acidity; Z-configuration affects geometry .
3-(3-Chlorophenyl)pent-2-enoic acid 3-Chlorophenyl at β Pent-2-enoic Chlorine’s electronegativity alters electronic density; meta-substitution impacts steric interactions .
(E)-3-(4-Methoxyphenyl)but-2-enoic acid 4-Methoxyphenyl at β But-2-enoic Shorter chain reduces lipophilicity; similar conjugation and H-bonding potential .

Physicochemical Properties

  • Acidity : The α,β-unsaturated system increases acidity compared to saturated analogs. Substituents like chlorine (electron-withdrawing) further lower pKa, while methoxy (electron-donating) slightly raises it .
  • Solubility : Longer chains (e.g., pent vs. but) enhance lipophilicity. Methoxyphenyl derivatives exhibit moderate solubility in polar solvents due to H-bonding .
  • Spectroscopy: NMR and FT-IR data for (E)-pent-2-enoic acid derivatives show characteristic peaks for conjugated double bonds (δ 6.0–7.5 ppm for protons; ~1700 cm⁻¹ for C=O stretching) .

Crystallography and Molecular Interactions

  • 3-(4-Methoxyphenyl)pent-2-ene-1,5-dioic acid (closely related compound) crystallizes in a monoclinic system with extensive O–H···O hydrogen bonds, forming inversion dimers and layered structures .
  • (E)-3-(4-Methoxyphenyl)but-2-enoic acid (PDB 5O6) has a planar methoxyphenyl group and participates in similar H-bonding networks .

Biological Activity

3-(4-Methoxyphenyl)pent-2-enoic acid, also known as (E)-3-(4-methoxyphenyl)pent-2-enoic acid, is an organic compound characterized by a pentenoic acid structure with a methoxy-substituted phenyl group. Its molecular formula is C₁₂H₁₄O₃, which includes both a double bond and a carboxylic acid functional group. These structural features contribute to its reactivity and biological activity, making it a subject of interest in various biochemical studies.

Biological Activity Overview

Research indicates that 3-(4-methoxyphenyl)pent-2-enoic acid interacts with various enzymes and proteins within cells. Its ability to modulate enzyme activity suggests potential roles in several biochemical pathways relevant to disease states. Notably, it has been shown to interact with isomerases that catalyze transformations involving similar substrates.

The compound's biological activity can be attributed to several mechanisms:

  • Enzyme Modulation : It has been reported to influence the activity of certain enzymes, potentially affecting metabolic pathways.
  • Cellular Interaction : Its lipophilicity, enhanced by the methoxy group, allows for better interaction with cellular membranes and proteins.
  • Cytotoxicity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, although specific IC50 values and mechanisms require further investigation .

Structural Analysis

The structural configuration of 3-(4-methoxyphenyl)pent-2-enoic acid distinguishes it from similar compounds. For instance, its analogs such as (E)-3-(4-methoxyphenyl)prop-2-enoic acid and 4-methoxycinnamic acid differ in chain length and functional groups, which affect their biological activities (Table 1).

Compound NameStructural FeaturesUnique Aspects
(E)-3-(4-methoxyphenyl)prop-2-enoic acidShorter carbon chain (propene instead of pentene)Potentially different reactivity due to chain length
4-Methoxycinnamic acidContains a similar aromatic structure but lacks the pentene chainDifferent functional groups affect biological activity

Case Studies

  • Cytotoxicity Against Cancer Cells : In vitro studies have shown that 3-(4-methoxyphenyl)pent-2-enoic acid exhibits cytotoxic effects on specific cancer cell lines, suggesting its potential as an anticancer agent . Further studies are needed to elucidate its mechanism of action and efficacy.
  • Vascular Disruption Agents : Similar compounds have been investigated for their ability to disrupt tumor-associated vasculature. For example, benzosuberene analogues have demonstrated significant vascular disrupting activity (VDA), which may be relevant for understanding the potential applications of 3-(4-methoxyphenyl)pent-2-enoic acid in cancer therapy .

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